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Compound of Interest

Compound Name: (2S)-2-isocyanato-3-methylbutane

CAS No.: 749261-38-9

Cat. No.: B1599562

Get Quote

Executive Summary & Molecular Profile
(2S)-2-isocyanato-3-methylbutane (also known as (S)-1,2-dimethylpropyl isocyanate) is a

chiral isocyanate derived from the corresponding optically active amine. It serves as a critical

Chiral Derivatizing Agent (CDA) and a building block in the synthesis of carbamate-based

pharmaceuticals. Its utility stems from the highly reactive isocyanate group (-N=C=O) coupled

with a sterically demanding chiral center, which enables high discrimination between

enantiomers of alcohols and amines.
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Property Value Notes

IUPAC Name
(2S)-2-isocyanato-3-

methylbutane

CAS Number
Derived from 22526-46-1

(Amine)

Isocyanate specific CAS may

vary by vendor; often prepared

in situ.

Molecular Formula C₆H₁₁NO

Molecular Weight 113.16 g/mol

Physical State Colorless Liquid
Pungent odor typical of

isocyanates.

Chiral Center C2 (Carbon-2) (S)-Configuration

Boiling Point ~110–115 °C (est.)
Extrapolated from amine

precursor (bp 86–87 °C).

Density ~0.88 g/mL

Stereochemical Foundation
The stereochemical integrity of (2S)-2-isocyanato-3-methylbutane is defined by the

asymmetric carbon at position 2.

Cahn-Ingold-Prelog (CIP) Priority Analysis
To assign the (S) configuration, we evaluate the substituents attached to the chiral center (C2):

Nitrogen (Isocyanate group): Atomic number 7.[1] (Priority 1)

Isopropyl Group (-CH(CH₃)₂): Carbon bonded to (C, C, H). (Priority 2)

Methyl Group (-CH₃): Carbon bonded to (H, H, H). (Priority 3)

Hydrogen Atom: Atomic number 1. (Priority 4)
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Configuration Determination: When the lowest priority group (H) is oriented away from the

viewer (dashed wedge), the sequence 1 → 2 → 3 follows a counter-clockwise direction,

confirming the (S) configuration.

Conformational Dynamics
The isopropyl group at C3 exerts significant steric bulk (A-value ~2.15 kcal/mol), locking the

molecule into a preferred conformation where the isocyanate group minimizes gauche

interactions with the methyl groups. This steric bulk is the functional mechanism that makes

this molecule effective as a resolving agent—it creates a "chiral pocket" that sterically hinders

one enantiomer of a reacting partner more than the other.

Synthesis & Manufacturing
The synthesis of (2S)-2-isocyanato-3-methylbutane typically proceeds via the phosgenation

of (S)-2-amino-3-methylbutane (also known as (S)-1,2-dimethylpropylamine). Modern protocols

utilize Triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for gaseous

phosgene.

Reaction Mechanism (Graphviz)
The following diagram illustrates the conversion of the chiral amine to the isocyanate using

triphosgene/base, preserving the stereocenter.
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Figure 1: Synthesis pathway via Triphosgene-mediated carbonylation. The reaction proceeds

with retention of configuration at the C2 chiral center.

Protocol: Triphosgene Method
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Safety Warning:Isocyanates are sensitizers. Triphosgene generates phosgene in situ. Perform

all operations in a well-ventilated fume hood.

Preparation: Dissolve (S)-2-amino-3-methylbutane (10 mmol) and triethylamine (22 mmol) in

dry dichloromethane (DCM) under Argon.

Addition: Cool to 0°C. Add a solution of Triphosgene (3.4 mmol) in DCM dropwise over 30

minutes.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The amine

attacks the carbonyl, forming a carbamoyl chloride intermediate.

Elimination: Reflux gently if necessary to drive HCl elimination (captured by triethylamine).

Workup: Filter off the triethylamine hydrochloride salts. Concentrate the filtrate.

Purification: Distill the residue under reduced pressure to obtain the pure isocyanate. Avoid

silica chromatography as isocyanates hydrolyze on silica.

Applications in Drug Development & Analysis
Chiral Derivatizing Agent (CDA)
(2S)-2-isocyanato-3-methylbutane is used to determine the enantiomeric purity of chiral

alcohols and amines.

Mechanism: It reacts with a mixture of alcohol enantiomers (R-OH and S-OH) to form two

distinct diastereomeric carbamates.

Differentiation: These diastereomers have different physical properties (NMR shifts, HPLC

retention times), allowing for the quantification of the original alcohol's enantiomeric excess

(ee).

Chiral Resolution Mechanism (Graphviz)
The diagram below depicts the discrimination process when the isocyanate reacts with a

racemic alcohol.
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Figure 2: Formation of diastereomeric carbamates. The steric bulk of the (2S)-isopropyl group

creates a distinct magnetic environment for the R' group in NMR, separating the signals.

Pharmaceutical Intermediates
This isocyanate serves as a precursor for chiral urea and carbamate pharmacophores. The

introduction of the (S)-1,2-dimethylpropyl moiety can improve the lipophilicity and metabolic

stability of a drug candidate. It is particularly relevant in the synthesis of inhibitors where a

specific hydrophobic pocket in a target enzyme (e.g., HIV protease or Renin) requires a

branched alkyl chain with defined stereochemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1599562?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isocyano-3-methylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isocyano-3-methylbutane
https://www.benchchem.com/product/b1599562/docs#technical-guide-stereochemistry-and-chirality-of-2s-2-isocyanato-3-methylbutane
https://www.benchchem.com/product/b1599562/docs#technical-guide-stereochemistry-and-chirality-of-2s-2-isocyanato-3-methylbutane
https://www.benchchem.com/product/b1599562/docs#technical-guide-stereochemistry-and-chirality-of-2s-2-isocyanato-3-methylbutane
https://www.benchchem.com/product/b1599562/docs#technical-guide-stereochemistry-and-chirality-of-2s-2-isocyanato-3-methylbutane
https://www.benchchem.com/product/b1599562?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599562?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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